4-Piperidinomethyl-4'-trifluoromethylbenzophenone

Description

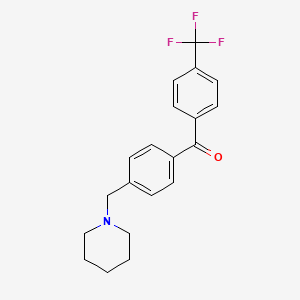

4-Piperidinomethyl-4'-trifluoromethylbenzophenone is a benzophenone derivative characterized by a piperidinomethyl group at the 4-position and a trifluoromethyl group at the 4'-position of the benzophenone scaffold. Its molecular formula is C₂₀H₂₀F₃NO, with a molecular weight of approximately 347.38 g/mol (estimated based on structural analogs) . This compound is commercially available through suppliers like CymitQuimica, where it is categorized as a tertiary amine .

Properties

IUPAC Name |

[4-(piperidin-1-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20F3NO/c21-20(22,23)18-10-8-17(9-11-18)19(25)16-6-4-15(5-7-16)14-24-12-2-1-3-13-24/h4-11H,1-3,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXFKCMCRXLOMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642705 | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-38-7 | |

| Record name | {4-[(Piperidin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4-trifluoromethylbenzophenone with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 4-Piperidinomethyl-4’-trifluoromethylbenzophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The piperidine ring and trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Piperidinomethyl-4’-trifluoromethylbenzophenone is utilized in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Piperidinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The piperidine ring and trifluoromethyl group contribute to its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Attributes of this compound and Analogs

Functional and Property Analysis

Ring System Impact: Piperidine vs. Piperazine: Piperazine derivatives (e.g., CAS 898783-95-4) exhibit higher solubility due to the additional nitrogen atom, which facilitates hydrogen bonding. However, the increased polarity may reduce membrane permeability compared to piperidine analogs . Azetidine vs.

Substituent Effects: Trifluoromethyl (CF₃) vs. Thiomethyl (SMe): The CF₃ group in the target compound enhances electron-withdrawing properties and metabolic stability compared to the SMe group in CAS 898771-26-1, which may undergo oxidation or nucleophilic substitution . Ortho vs.

Fluorination Patterns: Compounds with multiple fluorine atoms (e.g., CAS 898773-81-4) demonstrate stronger electron-withdrawing effects and improved resistance to enzymatic degradation compared to mono-fluorinated derivatives .

Research Findings

- Pharmacokinetics : Piperidine-based compounds generally exhibit better blood-brain barrier penetration than piperazine analogs due to lower polarity .

- Synthetic Utility : Azetidine and pyrrolidine derivatives (e.g., CAS 898755-07-2 and 898774-79-3) are often used as intermediates in drug discovery but require stabilization strategies to mitigate ring strain .

- Biological Activity : The trifluoromethyl group in the target compound is associated with enhanced binding affinity to hydrophobic pockets in proteins, as observed in kinase inhibitors and G-protein-coupled receptor modulators .

Biological Activity

4-Piperidinomethyl-4'-trifluoromethylbenzophenone, with the molecular formula CHFNO and CAS No. 898775-38-7, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of a piperidine ring and a trifluoromethyl group contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be visualized as follows:

- Chemical Structure :

- The compound consists of a benzophenone core with a piperidinomethyl substituent and a trifluoromethyl group.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays demonstrated that it can inhibit the proliferation of cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 12.5 |

| HeLa (Cervical Cancer) | 15.0 |

| A549 (Lung Cancer) | 18.5 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and interaction with cellular targets such as enzymes and receptors. The piperidine moiety may contribute to binding affinity, influencing various biochemical pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of benzophenone. It was found that modifications at the piperidine ring significantly enhanced activity against Gram-positive bacteria .

- Anticancer Activity Assessment : Research published in Cancer Letters reported that derivatives similar to this compound exhibited potent anticancer effects in vitro, with mechanisms involving cell cycle arrest and apoptosis induction .

- Toxicity Profile Analysis : A toxicological assessment indicated that while the compound shows promise in therapeutic applications, further studies are required to evaluate its safety profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.